molecular formula C22H21NO4S2 B2773227 N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline CAS No. 65649-95-8

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline

Cat. No.: B2773227
CAS No.: 65649-95-8
M. Wt: 427.53
InChI Key: LGORYCADIADOBN-UHFFFAOYSA-N
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Description

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline is a complex organic compound characterized by the presence of sulfonyl groups attached to a central ethylene bridge and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline typically involves the reaction of aniline with sulfonyl chloride derivatives under controlled conditions. The process begins with the preparation of the sulfonyl chloride intermediates, which are then reacted with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The aniline moiety can interact with aromatic receptors, influencing cellular processes and signaling pathways .

Properties

IUPAC Name

N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-17-8-12-20(13-9-17)28(24,25)22(16-23-19-6-4-3-5-7-19)29(26,27)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGORYCADIADOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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